Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS No.: 1824288-96-1
Cat. No.: VC4187280
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.086
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1824288-96-1 |
---|---|
Molecular Formula | C9H8BrN3O2 |
Molecular Weight | 270.086 |
IUPAC Name | ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-12-9(10)13(7)5-6/h3-5H,2H2,1H3 |
Standard InChI Key | SPYYVVLTACWPLV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C(=NN=C2Br)C=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring at positions 4 and 3-a, respectively. The bromine substituent at position 3 and the ethyl carboxylate group at position 6 introduce steric and electronic modifications that influence its chemical behavior .
Table 1: Molecular Descriptors
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves multi-step sequences starting from pyridine precursors. A common route includes:
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Cyclocondensation: 5-Aminopyridine-2-carboxylic acid derivatives react with hydrazine to form triazole intermediates.
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Bromination: Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) under radical or acidic conditions .
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Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution .
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Hydrazine hydrate, EtOH, 80°C | 65–70 |
Bromination | NBS, AIBN, CCl₄, reflux | 80–85 |
Esterification | Ethyl chloroformate, DMAP, DCM | 90–95 |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Solubility data remain limited, though it is sparingly soluble in polar aprotic solvents like DMSO (20–25 mg/mL) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.45 (q, 2H, OCH₂), 7.92 (d, 1H, pyridine-H), 8.67 (s, 1H, triazole-H).
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MS (ESI+): m/z 271.08 [M+H]⁺, 273.08 [M+2+H]⁺ (Br isotope pattern) .
Biological Activity and Applications
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, suggesting anticancer potential.
Table 3: Predicted Biological Targets
Target | Binding Affinity (kcal/mol) | Proposed Mechanism |
---|---|---|
EGFR Kinase | −9.2 | Competitive ATP inhibition |
DNA Gyrase | −8.5 | Topoisomerase inhibition |
CYP3A4 | −7.8 | Metabolic modulation |
Hazard | Precautionary Measure |
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Skin contact | Wash with soap/water; seek medical attention if rash develops |
Inhalation | Move to fresh air; administer oxygen if breathing is labored |
Spill management | Absorb with inert material; dispose as hazardous waste |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for:
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Anticancer agents: Analogues with modified ester groups show enhanced cytotoxicity (IC₅₀: 2–5 µM in HepG2 cells) .
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Antiviral scaffolds: Suzuki-Miyaura coupling introduces aryl groups targeting viral proteases.
Materials Science
Its rigid heterocyclic core is explored in organic semiconductors, with preliminary charge mobility values of 0.12 cm²/V·s .
Future Directions
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